Synthetic Yield Efficiency: Microwave-Assisted Synthesis of 3-(1H-Benzimidazol-1-yl)propanenitrile
Under identical microwave-assisted conditions (neat, 40 °C, 2 h, molecular sieves) for the Michael addition of benzimidazole to acrylonitrile, 3-(1H-benzimidazol-1-yl)propanenitrile is obtained with a high isolated yield of 96.8% . This yield is derived from the experimental protocol reported in the Journal of the Indian Chemical Society . While direct comparative yield data for other N1-substituted benzimidazoles under precisely the same conditions are not available in the open literature, this 96.8% yield represents a benchmark for the efficient synthesis of this specific N1-alkylated product, demonstrating the compatibility of the benzimidazole core with this green chemistry methodology.
| Evidence Dimension | Synthetic Yield (Isolated) |
|---|---|
| Target Compound Data | 96.8% |
| Comparator Or Baseline | N/A (baseline is theoretical maximum of 100%) |
| Quantified Difference | 3.2% below theoretical maximum |
| Conditions | Neat (solvent-free), 40°C, 2h, microwave irradiation, molecular sieves, Michael addition |
Why This Matters
A 96.8% isolated yield under green, solvent-free conditions makes this compound an economically attractive intermediate for scaling up benzimidazole-based chemical libraries.
